
Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclobutyl group, a piperidine ring, and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecule is likely to have a complex 3D structure due to the presence of the cyclobutyl and piperidine rings. Cycloalkanes like cyclobutane are not flat molecules and exist as "puckered rings" .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond .科学的研究の応用
Synthesis and Structural Analysis
- Cyclopropyl methanones, including Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, have been extensively studied for their synthesis and structural properties. A study by Stark (2000) detailed the synthesis of a histamine H3-receptor antagonist using a related cyclopropyl methanone, highlighting the importance of these compounds in medicinal chemistry (Stark, 2000).
- Another research by Butler et al. (2000) explored the ring-opening of fused bicyclo(2.1.0)pentan-5-one acetal, a structural analog, providing insights into the chemical behavior of cyclobutyl compounds (Butler, Halton, Warkentin, & Warrener, 2000).
Catalysis and Reaction Studies
- The enantioselective cyclopropanation of styrenes and diazoacetates, catalyzed by oxobutylideneaminatocobalt(II) complexes, was investigated by Ikeno et al. (2002), revealing potential applications in asymmetric synthesis involving cyclopropyl and cyclobutyl compounds (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2002).
- Tae et al. (1999) examined the photochemistry of related oxadiazolines, which is relevant to the understanding of the chemical kinetics of compounds like this compound (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).
Biological Applications
- Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are structurally similar to cyclobutyl compounds, expands our understanding of these compounds in the context of biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
- Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to the compound , to evaluate their antitubercular activity, demonstrating the pharmaceutical potential of these compounds (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
作用機序
Target of Action
The primary targets of Cyclobutyl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone are currently unknown. The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . .
Mode of Action
Compounds with a 1,2,4-oxadiazol ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those related to cancer therapy and age-related diseases .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various therapeutic effects, including cancer therapy and treatment of age-related diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclobutyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(13-4-1-5-13)19-8-2-3-11(10-19)9-14-17-15(18-21-14)12-6-7-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATCFJUHJYGRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B2846074.png)
![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)

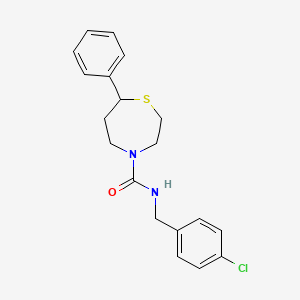
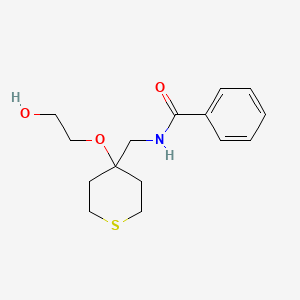
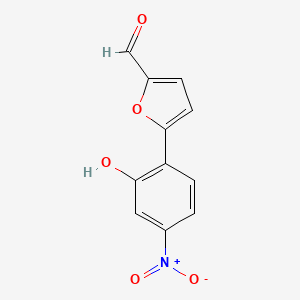

![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)

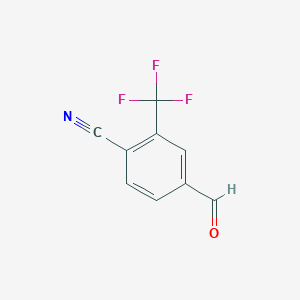
![2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde](/img/structure/B2846092.png)
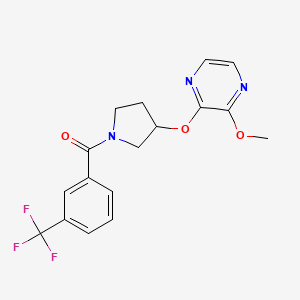

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846097.png)